[3-(Difluoromethyl)-1,2-oxazol-4-yl]methanol [3-(Difluoromethyl)-1,2-oxazol-4-yl]methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16682178
InChI: InChI=1S/C5H5F2NO2/c6-5(7)4-3(1-9)2-10-8-4/h2,5,9H,1H2
SMILES:
Molecular Formula: C5H5F2NO2
Molecular Weight: 149.10 g/mol

[3-(Difluoromethyl)-1,2-oxazol-4-yl]methanol

CAS No.:

Cat. No.: VC16682178

Molecular Formula: C5H5F2NO2

Molecular Weight: 149.10 g/mol

* For research use only. Not for human or veterinary use.

[3-(Difluoromethyl)-1,2-oxazol-4-yl]methanol -

Specification

Molecular Formula C5H5F2NO2
Molecular Weight 149.10 g/mol
IUPAC Name [3-(difluoromethyl)-1,2-oxazol-4-yl]methanol
Standard InChI InChI=1S/C5H5F2NO2/c6-5(7)4-3(1-9)2-10-8-4/h2,5,9H,1H2
Standard InChI Key CQLCTRGGKXOUKC-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=NO1)C(F)F)CO

Introduction

Chemical Identity and Structural Features

Molecular Composition

[3-(Difluoromethyl)-1,2-oxazol-4-yl]methanol (CAS: 1935917-78-4) has the molecular formula C₅H₅F₂NO₂ and a molecular weight of 149.10 g/mol . Its IUPAC name derives from the oxazole backbone, with substituents explicitly defining the positions of the difluoromethyl and hydroxymethyl groups.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₅H₅F₂NO₂
Molecular Weight149.10 g/mol
SMILESC1=C(C(=NO1)C(F)F)CO
InChIKeyCQLCTRGGKXOUKC-UHFFFAOYSA-N
Purity Specification≥95%

Structural Analysis

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. The difluoromethyl (-CF₂H) group at the 3-position introduces strong electron-withdrawing effects, which polarize the ring system and influence reactivity. The hydroxymethyl (-CH₂OH) group at the 4-position provides a site for further functionalization, such as esterification or etherification.

X-ray crystallography data for this specific compound are unavailable, but analogous oxazole derivatives exhibit planar ring structures with bond lengths consistent with aromatic delocalization. The difluoromethyl group adopts a conformation that minimizes steric hindrance with adjacent substituents.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of [3-(Difluoromethyl)-1,2-oxazol-4-yl]methanol typically proceeds via cyclocondensation reactions or post-functionalization of preformed oxazole intermediates.

Route 1: Cyclocondensation of β-Ketoamides

A common method involves the reaction of β-ketoamides with hydroxylamine derivatives to form the oxazole ring. Subsequent difluoromethylation using reagents such as difluoromethyl triflate introduces the -CF₂H group.

Route 2: Oxazole Functionalization

Preformed 4-hydroxymethyloxazole derivatives may undergo electrophilic substitution at the 3-position using ClCF₂H under basic conditions, followed by purification via column chromatography .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
Oxazole formationNH₂OH·HCl, EtOH, reflux60–70
DifluoromethylationClCF₂H, K₂CO₃, DMF, 80°C45–55
PurificationSilica gel chromatography>95 purity

Scalability and Industrial Production

Industrial-scale synthesis faces challenges due to the hygroscopic nature of intermediates and the need for stringent temperature control during difluoromethylation. Current protocols from suppliers like AKSci and VulcanChem emphasize batch production with yields averaging 50–60% .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<1 mg/mL at 25°C). Stability studies indicate decomposition above 150°C, with recommended storage at 2–8°C under inert atmosphere to prevent oxidation of the hydroxymethyl group .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 4.60 (s, 2H, CH₂OH), 6.90 (s, 1H, CHF₂), 8.15 (s, 1H, oxazole-H).

  • ¹⁹F NMR (376 MHz, DMSO-d₆): δ -110.2 (d, J = 54 Hz, CF₂H).

Biological Activity and Applications

Medicinal Chemistry

While direct pharmacological data for [3-(Difluoromethyl)-1,2-oxazol-4-yl]methanol remain limited, structural analogs demonstrate:

  • Kinase inhibition: Oxazole derivatives interfere with ATP-binding pockets in kinases like EGFR and VEGFR.

  • Antimicrobial activity: Difluoromethyl groups enhance membrane permeability in Gram-positive bacteria.

Materials Science

The electron-deficient oxazole core serves as a building block for:

  • Liquid crystals: Polar substituents enable mesophase formation in display technologies.

  • Coordination complexes: The nitrogen atom chelates transition metals for catalytic applications.

Future Directions

  • Drug discovery: Functionalization of the hydroxymethyl group to create prodrugs.

  • Polymer chemistry: Incorporation into conductive polymers via Suzuki-Miyaura coupling.

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